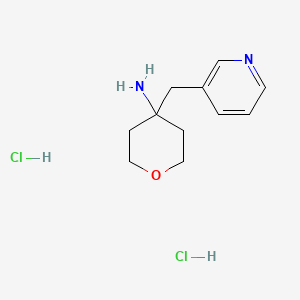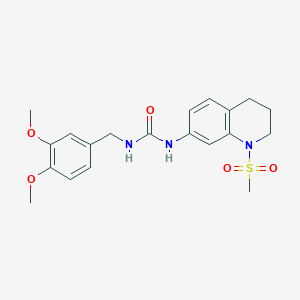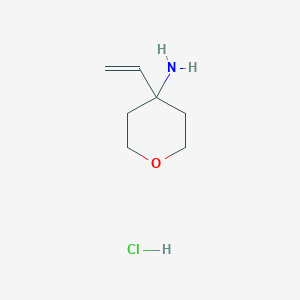![molecular formula C15H13BrO3 B3000393 Methyl 3-[(2-bromophenoxy)methyl]benzoate CAS No. 438465-02-2](/img/structure/B3000393.png)
Methyl 3-[(2-bromophenoxy)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate involves the reaction between 3-hydroxybenzoic acid methyl ester and 2-bromophenylmethanol . The esterification process results in the formation of this compound .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring attached to a benzoate group via an ether linkage. The bromine atom is positioned ortho to the methoxy group. The chemical formula is C6H5−C(=O)−O−CH3 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and aromatic substitution. For instance, it can undergo hydrolysis to yield 3-hydroxybenzoic acid and methanol .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 3-[(2-bromophenoxy)methyl]benzoate has been used as an intermediate in the synthesis of various compounds. For example, it played a key role in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is crucial for the total synthesis of bisbibenzyls, known for their versatile biological activities. The synthesis involved a condensation reaction under specific conditions, using catalysts such as cupric oxide and mixed condensing agents like calcium carbonate with potassium carbonate (Lou Hong-xiang, 2012).
Biochemical Applications
In biochemistry, related compounds have been utilized in various ways. For instance, chloromethane, similar in structure, has been shown to act as a methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid, a key process in primary metabolism of the fungus Phellinus pomaceus. This indicates the potential of methyl benzoates in complex biochemical pathways (D. B. Harper et al., 1989).
Chemical Reaction Studies
Studies on the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts under specific conditions have provided insights into the mechanisms of chemical reactions involving similar compounds. Such research helps in understanding the interaction between these compounds and various catalysts (S. T. King & E. J. Strojny, 1982).
Crystallographic Research
The crystal structures of compounds similar to this compound, like methyl 4-bromo-2-(methoxymethoxy)benzoate, have been compared, providing valuable insights into the structural differences and interactions within such molecules. This research is crucial for understanding the molecular architecture and potential applications of these compounds (P. A. Suchetan et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[(2-bromophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYVQHGLIZAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B3000317.png)


![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)


![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)

